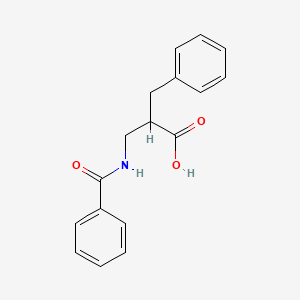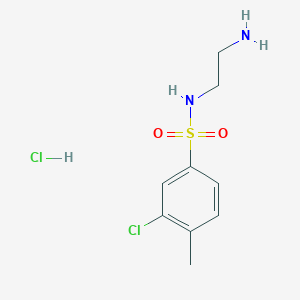
2-(Benzamidomethyl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzamidomethyl)-3-phenylpropanoic acid, also known as BPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPMP is a derivative of phenylalanine and is classified as an amino acid derivative. It has been shown to exhibit promising activity in various biological processes, including the regulation of protein-protein interactions and the inhibition of enzymes.
Mechanism of Action
2-(Benzamidomethyl)-3-phenylpropanoic acid exerts its biological activity through the inhibition of enzymes and the regulation of protein-protein interactions. The inhibition of enzymes such as the proteasome and USP14 can lead to the accumulation of misfolded proteins and the induction of cell death. The regulation of protein-protein interactions can affect various biological processes, including gene expression and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and to inhibit tumor growth in animal models. This compound has also been shown to regulate glucose metabolism and to improve insulin sensitivity in obese mice.
Advantages and Limitations for Lab Experiments
2-(Benzamidomethyl)-3-phenylpropanoic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to exhibit high potency and selectivity for its target enzymes and protein-protein interactions. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the study of 2-(Benzamidomethyl)-3-phenylpropanoic acid. One direction is the development of this compound analogs with improved stability and solubility. Another direction is the investigation of the role of this compound in cellular processes beyond enzyme inhibition and protein-protein interactions. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer and metabolic disorders, warrant further investigation.
Synthesis Methods
2-(Benzamidomethyl)-3-phenylpropanoic acid can be synthesized through a multistep process involving the reaction of benzylamine with phenylacetic acid followed by the conversion of the resulting intermediate to this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
2-(Benzamidomethyl)-3-phenylpropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including the proteasome and the deubiquitinase USP14. This compound has also been shown to regulate protein-protein interactions, including the interaction between the transcription factor HIF-1α and the coactivator p300.
properties
IUPAC Name |
2-(benzamidomethyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-12-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRWEGLEEIGDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)


![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)